Sporidesmolide III

Description

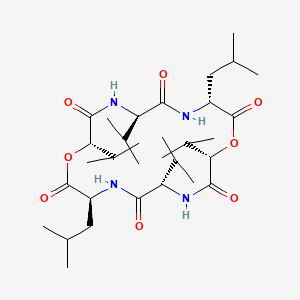

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQPBOFHICXBCU-HQJTZPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803-67-4 | |

| Record name | Sporidesmolide III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPORIDESMOLIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Sporidesmolide III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Sporidesmolide III, a cyclic depsipeptide produced by the fungus Pithomyces chartarum. The following sections provide a comprehensive overview of the experimental methodologies employed, a summary of the key quantitative data, and visualizations of the elucidation workflow, offering a complete resource for researchers in natural product chemistry and drug development.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from the fungal source. A general and effective protocol for extracting a mixture of sporidesmolides, including this compound, from Pithomyces chartarum cultures is outlined below.

Experimental Protocol: Isolation of Sporidesmolides

-

Fungal Culture: Pithomyces chartarum is cultured on a suitable medium, such as an enriched potato carrot medium, to promote the production of secondary metabolites.

-

Extraction: The dried mycelium and spores are extracted with a non-polar solvent, typically chloroform, to isolate the lipophilic sporidesmolides.

-

Preliminary Purification: The crude chloroform extract is subjected to a series of purification steps. This often involves partitioning between immiscible solvents and precipitation to remove highly polar and non-polar impurities.

-

Chromatographic Separation: The partially purified extract is then subjected to column chromatography. A common stationary phase is silicic acid or alumina, with a gradient of solvents of increasing polarity used for elution. This step aims to separate the different sporidesmolide analogues.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation via Mass Spectrometry

Mass spectrometry was a pivotal technique in determining the molecular weight and amino acid sequence of this compound. The pioneering work in this area was conducted by Macdonald, Shannon, and Taylor in 1964.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A purified sample of this compound is introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic and/or electric field.

-

Detection: A detector records the abundance of each fragment at its respective m/z value, generating a mass spectrum.

Quantitative Data: Mass Spectrometry

The electron ionization mass spectrum of this compound provided crucial structural information. The molecular ion peak (M+) establishes the molecular weight, while the fragmentation pattern reveals the sequence of the constituent amino and hydroxy acids.

| Ion Fragment | m/z | Assignment |

| M+ | 624 | Molecular Ion |

| M - 85 | 539 | Loss of a valine residue |

| M - 113 | 511 | Loss of a leucine residue |

| M - 100 | 524 | Loss of a hydroxyisovaleric acid residue |

This table summarizes the key fragments observed in the mass spectrum of this compound, which were instrumental in deducing its cyclic structure and the identity of its components.

Confirmation of Structure by Chemical Degradation and Synthesis

The structure proposed from mass spectrometry data was definitively confirmed through chemical degradation studies and, ultimately, by total synthesis.

Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis

-

Hydrolysis: A sample of pure this compound is hydrolyzed by heating with 6M hydrochloric acid at approximately 110°C for 24 hours in a sealed tube under vacuum. This process breaks the amide and ester bonds, releasing the constituent amino and hydroxy acids.

-

Separation: The resulting mixture of amino and hydroxy acids is separated using techniques such as paper chromatography or ion-exchange chromatography.

-

Identification: The individual components are identified by comparison of their retention times or migration distances with those of authentic standards.

-

Stereochemical Analysis: The stereochemistry (D or L configuration) of the amino acids is determined using chiral chromatography or by enzymatic methods.

Confirmation through Synthesis

The final and unequivocal proof of the structure of this compound was achieved through its total synthesis. The synthetic route, developed by Shemyakin and his collaborators, involved the stepwise coupling of the constituent amino and hydroxy acids, followed by cyclization to form the depsipeptide ring. The physical and spectroscopic properties of the synthetic this compound were then compared with those of the natural product, and their identity confirmed the proposed structure.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

Expected NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) (multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| L-Valine | ||

| α-CH | ~4.2 (d, J=8.0) | ~58.0 |

| β-CH | ~2.1 (m) | ~30.5 |

| γ-CH₃ | ~0.9 (d, J=7.0) | ~19.0 |

| γ'-CH₃ | ~1.0 (d, J=7.0) | ~19.5 |

| L-Leucine | ||

| α-CH | ~4.5 (dd, J=8.0, 5.0) | ~52.0 |

| β-CH₂ | ~1.7 (m) | ~41.0 |

| γ-CH | ~1.6 (m) | ~25.0 |

| δ-CH₃ | ~0.9 (d, J=6.5) | ~22.5 |

| δ'-CH₃ | ~0.9 (d, J=6.5) | ~22.0 |

| L-Hydroxyisovaleric Acid | ||

| α-CH | ~4.9 (d, J=4.0) | ~78.0 |

| β-CH | ~2.2 (m) | ~32.0 |

| γ-CH₃ | ~1.0 (d, J=7.0) | ~18.5 |

| γ'-CH₃ | ~1.1 (d, J=7.0) | ~17.5 |

| N-methyl-L-Leucine | ||

| N-CH₃ | ~3.1 (s) | ~35.0 |

| α-CH | ~5.2 (t, J=7.5) | ~60.0 |

| β-CH₂ | ~1.8 (m) | ~39.0 |

| γ-CH | ~1.5 (m) | ~24.5 |

| δ-CH₃ | ~0.9 (d, J=6.5) | ~23.0 |

| δ'-CH₃ | ~0.9 (d, J=6.5) | ~21.5 |

Note: This is a representative table of expected NMR chemical shifts for this compound based on its known structure and data from similar depsipeptides. Actual values may vary depending on the solvent and experimental conditions.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of interconnected experimental stages.

Figure 1. Workflow for the chemical structure elucidation of this compound.

This diagram illustrates the progression from isolating the natural product to its initial analysis by mass spectrometry and chemical degradation, leading to a proposed structure which is then unequivocally confirmed through total synthesis and spectroscopic comparison.

Unveiling the Molecular Machinery Behind Sporidesmolide III: A Technical Guide to its Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Sporidesmolide III, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the molecular machinery responsible for the synthesis of this complex natural product, offering insights into its non-ribosomal peptide origins and the enzymatic processes involved.

This compound is a member of the sporidesmolide family of cyclodepsipeptides, which are produced by the fungus Pithomyces chartarum.[1] This fungus is also known for producing the mycotoxin sporidesmin.[2][3] The core structure of this compound is a cyclic peptide composed of five monomer units: one molecule of α-hydroxyisovaleric acid and four amino acid residues. Specifically, the molar composition of this compound has been identified as L-Leucine, D-Valine, L-Valine, and N-methyl-L-leucine, alongside α-hydroxyisovaleric acid.[1]

The Non-Ribosomal Peptide Synthesis Paradigm

The biosynthesis of this compound is orchestrated by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Unlike ribosomal protein synthesis, which is directed by mRNA templates, NRPSs function as molecular assembly lines, sequentially incorporating and modifying amino acid and other carboxylic acid precursors.[4]

The fundamental catalytic unit of an NRPS is the module. Each module is responsible for the recognition, activation, and incorporation of a specific monomer into the growing peptide chain. A typical elongation module comprises three core domains:

-

Adenylation (A) domain: This domain selects the specific amino acid or hydroxy acid substrate and activates it through adenylation, consuming an ATP molecule in the process.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated monomer is then transferred to the T domain, where it is covalently attached to a phosphopantetheinyl (PPt) arm.

-

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the upstream, peptidyl-T domain-bound intermediate and the downstream, aminoacyl-T domain-bound monomer.

In addition to these core domains, NRPSs often contain auxiliary domains that perform specific modifications, such as epimerization (E) domains, which convert L-amino acids to their D-isomers, and N-methyltransferase (MT) domains, which are responsible for the methylation of amino groups. The biosynthesis of this compound, with its D-Valine and N-methyl-L-leucine residues, necessitates the presence of such tailoring domains within its NRPS machinery.

The Biosynthetic Gene Cluster of this compound

The genes encoding the NRPS and other necessary biosynthetic enzymes are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). While the specific BGC for sporidesmolides has not been definitively characterized in the literature, the sequencing of the Pithomyces chartarum (now Pseudopithomyces chartarum) genome has paved the way for its identification. A 2021 study by Sidhu et al. identified a putative BGC for sporidesmin, another prominent secondary metabolite of this fungus. It is highly probable that the BGC for sporidesmolides resides within the same genome and can be identified through bioinformatic analysis, searching for a multi-modular NRPS gene with domain architecture consistent with the structure of this compound.

Based on the structure of this compound, the putative NRPS is predicted to be a pentamodular enzyme. The sequence of modules and the specificities of their A domains would correspond to the order of monomers in the final product.

Table 1: Predicted Modular Organization of the this compound NRPS

| Module | Monomer Unit | Predicted NRPS Domains |

| 1 | α-hydroxyisovaleric acid | A-T-C |

| 2 | D-Valine | A-T-E-C |

| 3 | L-Valine | A-T-C |

| 4 | N-methyl-L-leucine | A-MT-T-C |

| 5 | L-Leucine | A-T-TE |

A: Adenylation, T: Thiolation, C: Condensation, E: Epimerization, MT: Methyltransferase, TE: Thioesterase (for cyclization and release)

Precursor Biosynthesis

The biosynthesis of this compound relies on the availability of its constituent precursor molecules:

-

L-Valine and L-Leucine: These are common proteinogenic amino acids derived from primary metabolism.

-

α-hydroxyisovaleric acid: This α-hydroxy acid is likely derived from L-Valine through deamination and subsequent reduction.

-

N-methyl-L-leucine: The N-methylation of L-leucine is catalyzed by an N-methyltransferase, which is often an integrated domain within the corresponding NRPS module.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and the modular nature of the NRPS.

Caption: Proposed modular biosynthesis of this compound by a pentamodular NRPS.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the enzymes involved, a series of key experiments would be required.

Identification and Characterization of the Sporidesmolide BGC

-

Protocol:

-

Genome Mining: Analyze the genome of P. chartarum using bioinformatics tools such as antiSMASH to identify putative NRPS gene clusters.

-

Gene Knockout: Generate a targeted deletion of the candidate NRPS gene in P. chartarum.

-

Metabolite Analysis: Compare the secondary metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the loss of this compound production in the knockout strain.

-

Heterologous Expression: Express the identified BGC in a model fungal host, such as Aspergillus nidulans, to confirm its ability to produce this compound.

-

Precursor Feeding Studies

-

Protocol:

-

Culture Preparation: Grow liquid cultures of P. chartarum.

-

Isotope Labeling: Supplement the culture medium with isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled L-Valine, L-Leucine).

-

Extraction and Analysis: Isolate this compound from the culture and analyze it using MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of the labeled precursors.

-

The following diagram outlines the workflow for a precursor feeding experiment.

Caption: Workflow for a precursor feeding study to trace the origins of this compound monomers.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will provide a foundation for future research in several key areas. Understanding the enzymatic machinery will enable the bioengineering of the NRPS to produce novel analogues of this compound with potentially enhanced or novel biological activities. Furthermore, the characterization of the BGC will facilitate the development of molecular tools for monitoring and potentially controlling the production of this compound in P. chartarum. This in-depth technical guide serves as a roadmap for these future endeavors, providing the necessary framework for continued exploration of this fascinating natural product.

References

Sporidesmolide III: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Producing Fungal Strains, Biosynthesis, and Experimental Protocols

Introduction

Sporidesmolide III is a cyclic depsipeptide belonging to a group of mycotoxins known as sporidesmolides, which are produced by certain fungal species. These compounds have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its production, isolation, and characterization, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

This compound Producing Fungal Strains

The primary fungal species recognized for producing sporidesmolides, including this compound, is Pithomyces chartarum.[1][2][3][4] This fungus is a saprophyte commonly found on dead pasture grasses.[2] While other species of Pithomyces may produce related depsipeptides, P. chartarum is the most well-documented source of this compound. Research has been conducted on various isolates of P. chartarum, revealing differences in their capacity to produce sporidesmolides. The production of these compounds is often associated with the sporulation of the fungus.

While the search for other fungal sources continues, this guide will focus on Pithomyces chartarum as the principal producing organism.

Quantitative Data on Sporidesmolide Production

The yield of sporidesmolides from Pithomyces chartarum can vary significantly depending on the fungal isolate, culture conditions, and extraction methods. While specific quantitative data for this compound is often reported as part of the total sporidesmolide fraction, its presence alongside Sporidesmolide I and II has been consistently noted.

| Fungal Strain | Culture Method | Total Sporidesmolides Yield | Reference |

| Pithomyces chartarum | Surface culture on enriched potato carrot medium | Average of 27 g (containing 50-70% sporidesmolides) from ten batches | |

| Pithomyces chartarum | Rye grain culture | Not explicitly quantified, but a described production method | |

| Pithomyces chartarum | Submerged and surface cultures | Showed up to 100-fold difference in metabolite production between isolates |

Biosynthesis of this compound

This compound, like other sporidesmolides, is a non-ribosomal peptide (NRP). Its biosynthesis is carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These enzymatic complexes assemble the constituent amino and hydroxy acids in a modular fashion, independent of messenger RNA.

The biosynthesis of this compound involves the sequential condensation of specific amino acid and α-hydroxy acid precursors. The core structure of sporidesmolides consists of alternating amino acid and α-hydroxy acid residues. The NRPS machinery is organized into modules, with each module responsible for the recognition, activation, and incorporation of a single building block into the growing peptide chain.

The following diagram illustrates the proposed biosynthetic pathway for a generic sporidesmolide, which can be adapted for this compound based on its specific constituents.

Caption: Proposed biosynthetic pathway of this compound via NRPS.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound, from fungal culture to purification and analysis.

Fungal Culture and Fermentation

Objective: To cultivate Pithomyces chartarum for the production of sporidesmolides.

Materials:

-

Pithomyces chartarum isolate

-

Potato carrot agar (for stock cultures)

-

Enriched potato carrot medium or rye grain medium (for large-scale fermentation)

-

Culture vessels (e.g., Roux flasks or Erlenmeyer flasks)

-

Incubator

Protocol:

-

Stock Culture Maintenance: Maintain Pithomyces chartarum on potato carrot agar slants at 4°C.

-

Inoculum Preparation:

-

For surface culture, inoculate Roux flasks containing sterile enriched potato carrot medium with a spore suspension or mycelial plugs of P. chartarum.

-

For submerged culture, inoculate Erlenmeyer flasks containing sterile liquid medium with a spore suspension.

-

-

Fermentation:

-

Surface Culture: Incubate the inoculated Roux flasks at 24°C for 7-14 days in the dark.

-

Submerged Culture: Incubate the inoculated Erlenmeyer flasks on a rotary shaker at a suitable speed and temperature (e.g., 24-28°C) for 7-14 days.

-

-

Harvesting: After the incubation period, harvest the fungal mycelium and culture filtrate for extraction.

Extraction of Sporidesmolides

Objective: To extract the crude mixture of sporidesmolides from the fungal culture.

Materials:

-

Fungal mycelium and culture filtrate

-

Organic solvents (e.g., methanol, ethanol, chloroform, benzene, diethyl ether, hexanes)

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman filter paper)

Protocol:

-

Separate the fungal mycelium from the culture filtrate by filtration.

-

Mycelium Extraction:

-

Macerate the fungal mycelium with a suitable solvent like methanol or ethanol.

-

Filter the extract and repeat the extraction process multiple times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Filtrate Extraction:

-

Extract the culture filtrate with an immiscible organic solvent such as chloroform or benzene in a separatory funnel.

-

Separate the organic layer and repeat the extraction.

-

Combine the organic extracts and evaporate the solvent.

-

-

Combine the crude extracts from the mycelium and filtrate for further purification.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude sporidesmolide extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., benzene, ethyl acetate, hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., methanol, water)

Protocol:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents like benzene and ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing sporidesmolides.

-

-

Preparative HPLC:

-

Further purify the sporidesmolide-containing fractions using preparative HPLC.

-

Use a reverse-phase C18 column with a mobile phase gradient of methanol and water.

-

Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

-

-

Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., benzene-hexane) to obtain pure crystals.

Analytical Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including 1H and 13C NMR.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Experimental Workflow and Logical Relationships

The following diagram outlines the overall workflow for the production, isolation, and characterization of this compound.

Caption: Workflow for this compound production and analysis.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its fungal origin, biosynthesis, and the experimental methodologies required for its study. The detailed protocols and workflow diagrams are intended to facilitate further research into this intriguing class of natural products. As our understanding of the biosynthesis and biological activities of sporidesmolides expands, so too will the potential for their application in various scientific and therapeutic fields. Continued investigation into the producing fungal strains and optimization of production and purification processes will be crucial for unlocking the full potential of this compound and its analogs.

References

- 1. (Open Access) The Production of Sporidesmin and Sporidesmolides by Wild Isolates of Pithomyces chartarum in Surface and in Submerged Culture (1962) | Joan M. Dingley | 31 Citations [scispace.com]

- 2. (PDF) The Production of Sporidesmin and Sporidesmolides by (1961) | J. Done | 45 Citations [scispace.com]

- 3. Sporidesmin production and sporulation in Pithomyces chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sporidesmin production and sporulation in Pithomyces chartarum. | Semantic Scholar [semanticscholar.org]

The Natural Occurrence of Sporidesmolide III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide III, a cyclic depsipeptide, is a secondary metabolite produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum). This fungus is notoriously associated with facial eczema in ruminants, a condition primarily caused by its production of the mycotoxin sporidesmin. While less studied than sporidesmin, the sporidesmolides, including this compound, represent a class of bioactive compounds with potential pharmacological relevance. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its producing organism, culture conditions for its production, methodologies for its isolation and quantification, and a proposed biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product.

Producing Organism and Natural Habitat

This compound is naturally produced by the saprophytic fungus Pithomyces chartarum. This fungus is commonly found in pastures and on dead plant material, particularly in regions with warm and humid climates. The growth of P. chartarum and, consequently, the production of its secondary metabolites, including sporidesmolides, is influenced by environmental factors such as temperature and humidity. Optimal sporulation, which has been linked to the production of sporidesmolides, is observed at temperatures between 20-25°C. It has been noted that sporidesmolides are not typically isolated from cultures that have not undergone sporulation[1].

Biosynthesis of this compound

This compound is a cyclic depsipeptide, a class of compounds synthesized by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). These enzymes assemble amino and hydroxy acids in an ordered fashion without the use of a ribosomal template.

Proposed Biosynthetic Pathway

While the specific gene cluster for sporidesmolide biosynthesis in Pithomyces chartarum has not yet been fully elucidated, a putative pathway can be proposed based on the known mechanisms of NRPSs. The biosynthesis is expected to involve the sequential condensation of L-valine, L-leucine, and L-α-hydroxyisovaleric acid, followed by N-methylation and cyclization.

A putative gene cluster responsible for the biosynthesis of sporidesmin, another major secondary metabolite of P. chartarum, has been identified through genome sequencing[2][3]. A similar genomic mining approach could be employed to identify the NRPS gene cluster responsible for sporidesmolide synthesis.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound by a Non-Ribosomal Peptide Synthetase (NRPS) complex.

Experimental Protocols

Fungal Cultivation

Pithomyces chartarum can be cultivated on an enriched potato carrot medium to promote the production of sporidesmolides.

Medium Preparation:

-

Prepare a decoction by boiling potatoes and carrots in water.

-

Filter the decoction and supplement with glucose and a nitrogen source (e.g., ammonium sulfate).

-

Solidify the medium with agar for surface culture.

Inoculation and Incubation:

-

Inoculate the solid medium with a spore suspension of P. chartarum.

-

Incubate the cultures at 24°C for 7-10 days to allow for fungal growth and sporulation.

Extraction of Sporidesmolides

Protocol:

-

Harvest the fungal mycelium and the agar medium from the culture plates.

-

Homogenize the collected material in a suitable solvent such as 80% (v/v) methanol or ethanol in water.

-

Perform multiple extractions to ensure complete recovery of the metabolites.

-

Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.

Isolation and Purification of this compound

The separation of this compound from the crude extract, which contains a mixture of other sporidesmolides and fungal metabolites, can be achieved using preparative high-performance liquid chromatography (prep-HPLC).

Workflow:

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Initial Fractionation (Optional): The crude extract can be subjected to a preliminary fractionation step, such as solid-phase extraction (SPE), to enrich the depsipeptide fraction.

-

Preparative HPLC:

-

Column: A reversed-phase C18 column is suitable for the separation of sporidesmolides.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of compounds.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Solvent Removal: Evaporate the solvent from the pure fractions to obtain the isolated this compound.

Quantitative Analysis

The quantification of this compound in fungal extracts can be performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer.

HPLC Method for Quantification

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Preparation: Prepare the fungal extract at a known concentration in a suitable solvent.

-

HPLC Analysis:

-

Column: A reversed-phase C18 analytical column.

-

Mobile Phase: An isocratic or gradient elution with acetonitrile and water.

-

Detection: UV detection at an appropriate wavelength.

-

-

Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Quantification: Inject the sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₈N₄O₈ |

| Molecular Weight | 666.85 g/mol |

| Appearance | Crystalline solid |

| Class | Cyclic depsipeptide |

Spectroscopic Data for this compound

Mass Spectrometry: The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. While specific literature values are not readily available in the summarized search results, a typical analysis would involve the following:

| Nucleus | Expected Chemical Shift Ranges (ppm) | Key Correlations |

| ¹H NMR | α-protons of amino acids (3.5-4.5), side chain protons (0.8-2.5), N-methyl protons (~3.0) | COSY, TOCSY, NOESY |

| ¹³C NMR | Carbonyl carbons (170-175), α-carbons (50-60), side chain carbons (15-40), N-methyl carbons (~30) | HSQC, HMBC |

Conclusion

This compound, a naturally occurring cyclic depsipeptide from Pithomyces chartarum, presents an interesting subject for natural product research. This guide has outlined the key aspects of its natural occurrence, from the producing organism to methods for its production, isolation, and analysis. The provided protocols and data serve as a valuable resource for scientists and researchers aiming to explore the chemical and biological properties of this fungal metabolite for potential applications in drug discovery and development. Further research into the specific biosynthetic pathway and the full spectrum of its biological activities is warranted.

References

The Biological Activity of Sporidesmolide III: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide III is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While the broader class of sporidesmolides has been noted for potential antibiotic properties, specific quantitative data on the biological activity of this compound remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound and related compounds, providing context through the biological activities of other sporidesmolides and the general characteristics of cyclodepsipeptides. This document also outlines representative experimental protocols and conceptual signaling pathways relevant to the study of such fungal metabolites, aiming to equip researchers with a foundational understanding for future investigations into the therapeutic potential of this compound.

Introduction

Sporidesmolides are a family of cyclic depsipeptides isolated from the fungus Pithomyces chartarum. These secondary metabolites are part of a larger group of cyclodepsipeptides known for a wide range of biological activities, including antimicrobial, cytotoxic, and ionophoric properties. While the toxic metabolite sporidesmin, also produced by P. chartarum, is well-studied due to its role in causing facial eczema in ruminants, the biological activities of the co-produced sporidesmolides are less characterized. Sporidesmolides are generally considered to belong to a class of natural products that often exhibit antibiotic activity[1]. This guide focuses specifically on the current state of knowledge regarding the biological activity of this compound.

Quantitative Data on Biological Activity

| Compound | Biological Activity | Organism/Cell Line | Quantitative Data | Reference |

| Sporidesmolide I | Ionophoric activity | Rat liver mitochondria | Induces K+ transport | N/A |

| Sporidesmolide II | Not specified | Not specified | Not specified | [2] |

| Sporidesmolide IV | Not specified | Not specified | Not specified | N/A |

Note: The lack of specific data for this compound underscores a significant gap in the current research landscape.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound have not been published. However, a standard methodology for evaluating the antimicrobial properties of a purified fungal metabolite is presented below. This protocol is a representative example of how the antibacterial or antifungal activity of this compound could be determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of the Compound:

- Dissolve a known weight of purified this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

- Perform serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentrations should cover a clinically relevant range.

2. Preparation of Inoculum:

- Culture the test microorganism (bacterial or fungal strain) on an appropriate agar plate overnight at the optimal temperature.

- Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.

- Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Incubation:

- Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.

- Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

- Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

- Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

- Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium.

- The plates are incubated for 24-48 hours.

- The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanisms of Action

There is no specific information in the literature regarding the signaling pathways modulated by this compound or its precise mechanism of action. However, many cyclodepsipeptides exert their antimicrobial effects by disrupting the cell membrane of the target organism. A hypothetical mechanism of action involving membrane disruption is depicted below.

The workflow for isolating and screening fungal metabolites for biological activity is a systematic process.

References

Sporidesmolide III: Unraveling the Mechanism of Action

A Deep Dive into the Cytotoxic Effects and Underlying Molecular Pathways

Sporidesmolide III, a cyclic depsipeptide of fungal origin, has garnered interest within the scientific community for its potential biological activities. However, a comprehensive understanding of its mechanism of action, particularly concerning its cytotoxic effects and the specific signaling pathways it modulates, remains an area of active investigation. This technical guide synthesizes the current, albeit limited, publicly available information and outlines the established experimental approaches that could be employed to elucidate the precise molecular mechanisms of this compound.

Cytotoxic Activity and Quantitative Analysis

To date, specific quantitative data on the cytotoxic activity of this compound, such as IC50 values against various cancer cell lines, are not extensively documented in publicly accessible scientific literature. The determination of such values is a critical first step in characterizing the compound's potency and selectivity.

Table 1: Hypothetical Quantitative Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay |

| A549 | Lung Carcinoma | Data not available | SRB Assay |

| HeLa | Cervical Cancer | Data not available | MTT Assay |

| Jurkat | T-cell Leukemia | Data not available | Trypan Blue Exclusion |

This table is for illustrative purposes only, highlighting the type of data required. Actual values would need to be determined experimentally.

Experimental Protocols for Elucidating the Mechanism of Action

Based on standard methodologies for characterizing the mechanism of action of novel cytotoxic compounds, the following experimental protocols would be essential in the study of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To quantify the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis).

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis for Apoptotic Pathway Proteins

Objective: To identify the specific apoptotic signaling pathways activated by this compound.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are yet to be elucidated, a hypothetical workflow for investigating its mechanism can be visualized.

Caption: Hypothetical workflow for investigating the mechanism of action of this compound.

Further research would be necessary to populate the specific molecular targets and signaling cascades involved. For instance, investigating the effect of this compound on key signaling pathways often implicated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, would be a logical next step.

Caption: Potential signaling pathways affected by this compound.

Conclusion

While this compound presents a molecule of interest for its potential cytotoxic properties, a significant gap in the scientific literature exists regarding its specific mechanism of action. The experimental protocols and hypothetical frameworks presented in this guide provide a roadmap for future research endeavors. Through systematic investigation using established in vitro cellular and molecular biology techniques, the precise signaling pathways and molecular targets of this compound can be elucidated, paving the way for a comprehensive understanding of its therapeutic potential. Further studies are imperative to generate the necessary quantitative data to fully characterize this natural product.

Sporidesmolide III: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Chemistry, Biology, and Experimental Protocols of a Fungal Metabolite

Introduction

Sporidesmolide III is a cyclic depsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum (formerly known as Sporidesmium bakeri Syd.).[1][2] This fungus is notoriously associated with facial eczema in ruminants, a condition primarily caused by the co-produced mycotoxin, sporidesmin.[3] While sporidesmin has been the focus of extensive research due to its toxicity, the sporidesmolide family of compounds, including this compound, represents a group of molecules with potential biological activities that are less well-understood. This technical guide provides a comprehensive review of the available literature on this compound, targeting researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this review also incorporates information on the broader family of sporidesmolides to provide a more complete context.

Physicochemical Properties

This compound is a neutral cyclodepsipeptide with the molecular formula C32H56N4O8 and a molecular weight of 624.81 g/mol .[1][4] Like other members of its family, it is practically insoluble in water but soluble in chloroform. The known physicochemical properties of this compound and its close analogs are summarized in the table below for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Reference |

| Sporidesmolide I | C33H58N4O8 | 638.84 | 261-263 | -217° (c=1.5 in chloroform) | |

| Sporidesmolide II | C34H60N4O8 | 652.86 | 228-230 | -195° (c=0.6 in chloroform) | |

| This compound | C32H56N4O8 | 624.81 | 277-278 | -80° (c=1.6 in acetic acid) |

Biological Activity

While specific quantitative biological activity data for this compound is scarce in the published literature, the broader class of fungal depsipeptides is known to possess a range of biological activities, including antimicrobial and cytotoxic effects. The sporidesmolides are generally considered to have antibiotic properties. Further research is required to elucidate the specific bioactivity profile of this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, for other cyclic depsipeptides, various mechanisms have been proposed, often involving disruption of cell membranes or specific enzyme inhibition. Given its structural similarity to other bioactive cyclodepsipeptides, it is plausible that this compound may exert its biological effects through similar pathways.

Experimental Protocols

Production and Isolation of Sporidesmolides from Pithomyces chartarum

The following is a general protocol for the production and isolation of sporidesmolides based on methods described in the literature.

1. Fungal Culture:

-

Pithomyces chartarum (e.g., Commonwealth Mycological Institute, Kew, England, Herbarium no. 74873) is grown on an enriched potato carrot medium.

-

The medium is prepared by boiling potatoes and carrots, adjusting the sugar concentration to 1% (w/v) with glucose, and the nitrogen content to 0.05% (w/v) with ammonium sulfate. The pH is adjusted to 5.0.

-

Cultures are incubated at 24°C for 7 days.

2. Extraction of Sporidesmolides:

-

The fungal mycelium is harvested, dried, and ground.

-

The ground mycelium is extracted with chloroform.

-

The chloroform extract is filtered and concentrated.

3. Purification:

-

The crude extract is subjected to purification steps which may include chromatography on alumina and partition chromatography to yield the total sporidesmolide fraction.

-

Individual sporidesmolides can be separated by techniques such as reversed-phase partition chromatography.

Analytical Methods

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and separation of sporidesmolides. For example, this compound has been reported to have an Rf value of 0.26 on Kieselgel G plates with a solvent system of chloroform:ethyl acetate (4:1, v/v).

Signaling Pathways and Workflows

Generalized Biosynthesis of Fungal Depsipeptides

Fungal depsipeptides, like sporidesmolides, are typically synthesized by non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes activate and link together amino acid and hydroxy acid monomers in a specific sequence. The biosynthesis generally involves the crosstalk of different metabolic pathways to provide the necessary precursors.

Caption: Generalized workflow for the biosynthesis of sporidesmolides via Non-Ribosomal Peptide Synthetases (NRPSs).

Experimental Workflow for Isolation and Purification

The general workflow for obtaining pure this compound from fungal cultures involves several key steps, from cultivation to chromatographic separation.

Caption: A typical experimental workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with potential for biological activity. While its physicochemical properties are documented, a significant gap exists in the understanding of its specific biological effects and mechanism of action. Future research should focus on obtaining pure this compound in sufficient quantities for comprehensive biological screening. High-throughput screening against various cell lines and microbial strains would be a valuable first step in uncovering its potential therapeutic applications. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be crucial for any future drug development efforts based on this fungal metabolite. The synthesis of this compound and its analogs could also provide a means to explore structure-activity relationships and optimize its biological profile.

References

Methodological & Application

Application Notes: Extraction of Sporidesmolide III from Pithomyces chartarum

Introduction

Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. Among them, Sporidesmolide III has garnered interest within the scientific and drug development communities for its potential biological activities. This document provides detailed protocols for the cultivation of P. chartarum, followed by the extraction and purification of this compound. The methodologies described herein are compiled from established scientific literature to ensure reproducibility and efficiency. The primary extraction method leverages the localization of sporidesmolides on the spore surface, allowing for a straightforward solvent wash, followed by purification steps to isolate the target compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extraction of the total sporidesmolide fraction from Pithomyces chartarum, as reported in the literature. These values can serve as a benchmark for optimizing extraction efficiency.

| Parameter | Value | Source Organism/Material | Reference |

| Crude Sporidesmolide Yield | ~50 mg / L of culture medium | P. chartarum surface culture | [1] |

| Crude Sporidesmolide Yield | 28.7 g / 460 g of dried spores | P. chartarum spores from rye-grain | [2] |

| Primary Extraction Solvent | Chloroform | Dried spores | [2] |

| Solvent to Spore Ratio | ~2.17 L Chloroform / 1 kg Spores | Dried spores | [2] |

| Extraction Time | 40 minutes | Dried spores with stirring | [2] |

Experimental Protocols

Protocol 1: Cultivation and Harvesting of Pithomyces chartarum

This protocol details the steps for growing P. chartarum to promote sporulation, which is critical for sporidesmolide production.

Materials:

-

Pithomyces chartarum culture (e.g., CMI Herbarium no. 74873)

-

Enriched Potato Carrot Medium or Rye-Grain Medium

-

Culture vessels (e.g., Roux bottles or one-pint milk bottles)

-

Incubator with controlled temperature and lighting

-

Autoclave

-

Sterile water

Procedure:

-

Media Preparation:

-

Enriched Potato Carrot Medium: Boil chopped potatoes and carrots in tap water. Adjust the resulting liquor to 1% (w/v) glucose and 0.05% (w/v) ammonium sulphate. Adjust pH to 5.0.

-

Rye-Grain Medium: Add 45 ml of tap water to 75 g of rye grain in culture bottles. Allow to stand overnight before sterilization.

-

-

Sterilization: Autoclave the prepared media and culture vessels at 120-121°C for 20-30 minutes.

-

Inoculation: Inoculate the cooled, sterile medium with a spore suspension of P. chartarum (e.g., 0.1 mL of 10⁵ spores/mL).

-

Incubation:

-

Incubate cultures in a horizontal position at 24-25°C for 2 weeks.

-

Utilize intermittent illumination (e.g., near UV-light) to stimulate the production of conidia (spores), as sporidesmolide synthesis is associated with sporulation.

-

-

Harvesting:

-

After the incubation period, collect the fungal mycelial felts and spores.

-

Wash the collected fungal mass with distilled water to remove residual media.

-

Dry the harvested material completely. A vacuum oven at room temperature over a desiccant is effective. The dried material is the starting point for extraction.

-

Protocol 2: Extraction of Crude Sporidesmolide Fraction

This protocol uses a simple solvent wash to efficiently extract sporidesmolides from the surface of the dried fungal spores and mycelia.

Materials:

-

Dried, harvested P. chartarum biomass

-

Chloroform

-

Large beaker or flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with alumina pad or filter paper)

-

Rotary evaporator

Procedure:

-

Solvent Wash: Place the dried fungal biomass (e.g., 460 g) into a large flask. Add chloroform (e.g., 1 L) to completely submerge the material.

-

Extraction: Stir the mixture at room temperature for approximately 40 minutes. A brief, efficient wash is sufficient as the target compounds are on the spore surface.

-

Filtration: Filter the mixture through an alumina pad or appropriate filter paper to separate the chloroform extract from the fungal biomass.

-

Washing: Wash the retained biomass with additional portions of chloroform (e.g., 3 x 1 L) to ensure complete recovery of the extract.

-

Concentration: Combine the initial filtrate and all washes. Evaporate the chloroform under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue. This residue represents the crude total sporidesmolide fraction.

Protocol 3: Purification of this compound

The crude extract contains a mixture of sporidesmolides and other metabolites. This protocol provides a general workflow for purification. Final isolation of this compound typically requires chromatographic separation.

Materials:

-

Crude sporidesmolide extract

-

Dichloromethane

-

Carbon tetrachloride

-

Diethyl ether

-

Reversed-phase chromatography column (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate solvents for chromatography (e.g., acetonitrile, methanol, water)

Procedure:

-

Solvent Precipitation (Initial Cleanup):

-

Dissolve the crude residue (e.g., 28.7 g) in a minimal amount of dichloromethane (e.g., 28 mL).

-

Add carbon tetrachloride (e.g., 560 mL) and concentrate the solution.

-

Cool the solution (e.g., 4°C for 18 hours) to induce precipitation of crude sporidesmolides.

-

Filter the mixture to collect the precipitated solid.

-

-

Ether Digestion:

-

Digest the collected solid with diethyl ether. Sporidesmolides have limited solubility in ether, which helps remove more soluble impurities.

-

Collect the insoluble material, which is now an enriched sporidesmolide fraction.

-

-

Chromatographic Separation:

-

Dissolve the enriched fraction in a suitable solvent and apply it to a reversed-phase chromatography column for initial separation.

-

Elute with a gradient of solvents (e.g., water/acetonitrile or water/methanol) to separate the different sporidesmolide congeners.

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Final Purification (HPLC):

-

Pool the fractions rich in this compound and perform final purification using preparative or semi-preparative HPLC.

-

Use a suitable column (e.g., C18) and an optimized mobile phase to achieve baseline separation of this compound from other closely related structures.

-

Collect the pure fraction and verify its identity and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualized Workflows

Caption: High-level overview of the process from fungal culture to pure compound.

Caption: Step-by-step flowchart for the isolation and purification process.

References

Application Notes and Protocols for the Purification of Sporidesmolide III by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolides are a class of cyclic depsipeptides produced by the fungus Pithomyces chartarum. These secondary metabolites have garnered interest in the scientific community due to their diverse biological activities, including potential cytotoxic effects against various cancer cell lines. Sporidesmolide III, a member of this family, is a subject of ongoing research for its potential therapeutic applications. The isolation and purification of this compound in high purity is a critical step for its structural elucidation, pharmacological evaluation, and mechanism of action studies. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental and effective technique for the separation of natural products.

Biological Activity of Sporidesmolides

While specific signaling pathways for this compound are not yet fully elucidated, related fungal metabolites have demonstrated significant biological activities. Many secondary metabolites isolated from fungi exhibit cytotoxic properties against cancer cell lines such as human lung carcinoma (A549), hepatoma (HepG2), and cervical cancer (HeLa) cells[1][2][3][4]. The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway illustrating key events in apoptosis that could be influenced by a cytotoxic compound is presented below.

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Protocols

The purification of this compound from a crude fungal extract is typically a multi-step process involving extraction followed by one or more column chromatography steps.

Fungal Culture and Extraction

-

Culture: Pithomyces chartarum can be cultured on a suitable medium such as potato carrot broth or rye grain to produce sporidesmolides[5].

-

Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium and filtrate are then extracted with an organic solvent like ethyl acetate or chloroform. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract of Pithomyces chartarum

-

Silica gel (60-120 mesh or 100-200 µm particle size)

-

Glass chromatography column (e.g., 40 cm length, 2.5 cm internal diameter)

-

Solvents: Chloroform, Methanol (HPLC grade)

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, forming a uniform packed bed.

-

Equilibrate the column by passing chloroform through it until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Carefully apply the dissolved sample to the top of the silica gel bed.

-

-

Elution:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by using a step-wise gradient of chloroform and methanol mixtures. A typical gradient could be:

-

100% Chloroform

-

Chloroform:Methanol (9:1, v/v)

-

Chloroform:Methanol (7:3, v/v)

-

Chloroform:Methanol (1:9, v/v)

-

100% Methanol

-

-

-

Fraction Collection and Monitoring:

-

Collect the eluate in fractions of a defined volume (e.g., 5-10 mL).

-

Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under a UV lamp.

-

Fractions with similar TLC profiles are pooled together.

-

Purification by Reversed-Phase Column Chromatography

For higher purity, a second chromatographic step using a reversed-phase stationary phase is recommended. This method separates compounds based on their hydrophobicity.

Materials:

-

Partially purified fractions containing this compound

-

Reversed-phase stationary phase (e.g., C18 silica)

-

Chromatography column

-

Solvents: Methanol, Water (HPLC grade)

-

Fraction collection tubes

-

HPLC system for analysis

Protocol:

-

Column Packing:

-

Pack the column with the C18 stationary phase according to the manufacturer's instructions.

-

Equilibrate the column with the initial mobile phase composition (e.g., methanol:water 17:3, v/v).

-

-

Sample Loading:

-

Dissolve the pooled fractions from the silica gel column in a small volume of the initial mobile phase.

-

Load the sample onto the column.

-

-

Elution:

-

Elute the column with a methanol-water mixture. The exact ratio may need to be optimized, but a starting point could be in the range of 17:3 (v/v) to 41:9 (v/v) methanol:water. Isocratic or gradient elution can be employed.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze their purity using analytical HPLC.

-

Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

-

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained during the purification of this compound.

| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (%) |

| Crude Extract | 5000 | 5 | 100 |

| Silica Gel Chromatography | 500 | 60 | 60 |

| Reversed-Phase Chromatography | 200 | >95 | 40 |

Experimental Workflow Visualization

The overall workflow for the purification of this compound can be visualized as follows:

Caption: Workflow for this compound purification.

Conclusion

The protocols described in this document provide a comprehensive guide for the purification of this compound from fungal cultures. The combination of normal-phase and reversed-phase column chromatography is a powerful strategy to achieve high purity. The purified this compound can then be used for detailed biological and pharmacological studies to explore its full therapeutic potential. It is important to note that optimization of the chromatographic conditions, such as the solvent gradient and flow rate, may be necessary depending on the specific characteristics of the crude extract and the equipment used.

References

- 1. Antimicrobial and Cytotoxic Activity of Endophytic Fungi from Lagopsis supina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) [mdpi.com]

- 4. mycosphere.org [mycosphere.org]

- 5. scispace.com [scispace.com]

Application Note: Recrystallization Protocol for Sporidesmolide III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide III is a cyclic depsipeptide belonging to the sporidesmolide family of mycotoxins produced by the fungus Pithomyces chartarum.[1][2] These compounds are of interest to researchers due to their biological activities. The purification of these natural products is a critical step for their characterization and further investigation. Recrystallization is a fundamental technique for the purification of solid organic compounds, aiming to obtain a high-purity crystalline product. This document outlines a detailed protocol for the recrystallization of this compound, based on general principles for the purification of cyclic depsipeptides and available information on sporidesmolides.

Data Summary

Due to the limited availability of specific quantitative data for the recrystallization of this compound in publicly accessible literature, the following table presents a generalized summary of expected outcomes based on typical purification procedures for similar natural products.

| Parameter | Expected Value | Notes |

| Purity before Recrystallization | 85-95% | Dependent on the initial extraction and purification steps. |

| Purity after Recrystallization | >98% | A significant increase in purity is the primary goal. |

| Yield | 70-90% | Yields can vary based on the chosen solvent system and procedural execution. |

| Melting Point | Sharp, defined range | A narrow melting point range is indicative of high purity. |

Experimental Protocol: Recrystallization of this compound

This protocol describes a single-solvent recrystallization method, which is a common and effective technique for purifying solid compounds.

Materials and Equipment:

-

Crude this compound solid

-

Selection of potential recrystallization solvents (e.g., Chloroform, Diethyl Ether, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Condenser

-

Filter paper

-

Buchner funnel and filtration flask

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or desiccator

Procedure:

1. Solvent Selection:

-

The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

-

Initial small-scale solubility tests are recommended. Place a small amount of crude this compound in separate test tubes and add a few drops of each potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

-

Based on literature, chloroform and diethyl ether have been used in the extraction of sporidesmolides, suggesting they are good solvents.[1][4] A polar solvent like ethanol or methanol might be a suitable choice for recrystallization if the compound is less soluble in them at room temperature. A non-polar co-solvent like hexane could be used in a two-solvent system if a single solvent is not effective.

2. Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the this compound is completely dissolved. Avoid adding excess solvent, as this will reduce the yield.

3. Decoloration (Optional):

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.

-

Boil the solution with the charcoal for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

-

Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

5. Filtration and Washing:

-

Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Pour the cold crystal slurry into the funnel and apply the vacuum to separate the crystals from the mother liquor.

-

Wash the crystals with a small amount of fresh, cold solvent to remove any remaining impurities.

6. Drying:

-

Transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals in a vacuum oven at a low temperature or in a desiccator to remove any residual solvent.

7. Purity Assessment:

-

The purity of the recrystallized this compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

A sharp melting point range is also a good indicator of high purity.

Workflow Diagram

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Synthesis and Derivatization of Sporidesmolide III

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis and potential derivatization of Sporidesmolide III, a cyclic hexadepsipeptide. The methodologies outlined are based on established principles of peptide and depsipeptide chemistry and are intended to serve as a comprehensive guide for researchers in the field.

Introduction to this compound

This compound is a naturally occurring cyclic depsipeptide belonging to the sporidesmolide family, which are metabolites produced by the fungus Pithomyces chartarum. These compounds are characterized by a repeating sequence of amino and α-hydroxy acids. The structure of this compound is cyclo-(L-Val-L-Leu-L-Hyi-L-Val-L-N-MeLeu-D-Hyi), where Hyi represents α-hydroxyisovaleric acid. The synthesis of sporidesmolides, including Sporidesmolide I, was first reported in the 1960s. These molecules and their derivatives are of interest for their potential biological activities.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a solution-phase approach, which involves the stepwise coupling of amino acid and α-hydroxy acid building blocks to form a linear precursor, followed by macrocyclization.

2.1. Synthetic Strategy Overview

The retrosynthetic analysis of this compound involves disconnecting the cyclic structure at one of the amide bonds to yield a linear hexadepsipeptide precursor. This linear precursor can be assembled by the sequential coupling of di- or tri-depsipeptide fragments. The key steps include ester bond formation, peptide bond formation, and a final macrolactamization reaction.

2.2. Experimental Workflow for this compound Synthesis

Caption: Workflow for the total synthesis of this compound.

2.3. Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of Didepsipeptide Building Blocks (e.g., Boc-L-Hyi-L-Val-OMe)

-

Esterification: To a solution of N-Boc-L-α-hydroxyisovaleric acid (1.0 equiv.) in dry dichloromethane (DCM, 0.2 M), add L-valine methyl ester hydrochloride (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected didepsipeptide.

Protocol 2.3.2: Saponification of the Methyl Ester

-

Dissolve the protected didepsipeptide (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.).

-

Stir the mixture at room temperature for 4 hours or until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 2.3.3: Peptide Coupling to Assemble the Linear Precursor

-